Acalabrutinib-d3

LC-MS/MS Bioanalytical Method Validation Pharmacokinetics

Acalabrutinib-d3 (ACP-196-d3) is a +3 Da deuterated internal standard engineered for precise LC-MS/MS quantification of acalabrutinib and its active metabolite ACP-5862 in biological matrices. Unlike non-isotopic surrogates (e.g., bosutinib), its co-eluting SIL-IS profile eliminates differential extraction recovery, ionization variability, and matrix effects—delivering USFDA-compliant accuracy (5–1600 ng/mL linearity). Essential for clinical PK/TDM studies, preclinical cross-species translational research, and ANDA bioequivalence submissions. Supplied with full Certificates of Analysis and regulatory-ready characterization data.

Molecular Formula C26H23N7O2
Molecular Weight 468.5 g/mol
Cat. No. B12373005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcalabrutinib-d3
Molecular FormulaC26H23N7O2
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5
InChIInChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1/i1D3
InChIKeyWDENQIQQYWYTPO-COJYBMMNSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acalabrutinib-d3 Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification of BTK Inhibitor


Acalabrutinib-d3 (ACP-196-d3) is the deuterated analog of acalabrutinib, a second-generation Bruton tyrosine kinase (BTK) inhibitor . This compound contains three deuterium atoms incorporated at the but-2-ynoyl moiety (molecular formula C26H20D3N7O2, molecular weight 468.53 g/mol), providing a stable isotope-labeled internal standard (SIL-IS) with a +3 Da mass shift relative to the unlabeled analyte [1]. The deuterium labeling is positioned on non-exchangeable sites to prevent hydrogen-deuterium back-exchange during sample preparation and analysis . Acalabrutinib-d3 is intended for use as an internal standard in LC-MS/MS and GC-MS quantitative bioanalytical methods, specifically for the accurate measurement of acalabrutinib and its active metabolite in biological matrices [2].

Why Non-Isotopic or Alternative Internal Standards Cannot Substitute Acalabrutinib-d3 in BTK Inhibitor Bioanalysis


In LC-MS/MS quantification of acalabrutinib, substitution with a non-isotopic internal standard (e.g., bosutinib or structurally analogous BTK inhibitors) introduces systematic quantification error due to differential extraction recovery, ionization efficiency, and chromatographic behavior [1]. Even structurally similar compounds exhibit distinct physicochemical properties that diverge from the analyte during sample preparation, particularly in complex biological matrices such as human plasma . Acalabrutinib-d3, as a stable isotope-labeled analog, co-elutes with the unlabeled analyte and undergoes identical matrix effects and recovery profiles, thereby correcting for variability inherent in liquid-liquid extraction and electrospray ionization [2]. The following quantitative evidence demonstrates that validated bioanalytical methods employing acalabrutinib-d3 achieve accuracy and precision compliant with USFDA guidelines, whereas alternative approaches would require extensive re-validation and would fail to provide the same level of analytical reliability [3].

Quantitative Differentiation Evidence: Acalabrutinib-d3 as Internal Standard in Validated Bioanalytical Methods


Method Linearity Range and Accuracy Using Acalabrutinib-d3 Internal Standard in Human Plasma

In a validated LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite in human plasma, acalabrutinib-d3 was employed as the deuterated internal standard [1]. The method demonstrated linearity over a wide concentration range from 5.000 ng/mL to 1600 ng/mL with correlation coefficient r² > 0.99, as per USFDA bioanalytical method validation guidelines [1]. In comparison, alternative non-isotopic internal standards would require independent linearity validation and may exhibit narrower dynamic ranges due to matrix-specific ionization suppression [2].

LC-MS/MS Bioanalytical Method Validation Pharmacokinetics

Differentiation of Acalabrutinib from Ibrutinib: In Vitro Platelet Function Selectivity Evidence

Acalabrutinib exhibits higher specificity toward BTK with less activity on Tec kinase compared to ibrutinib, which irreversibly inhibits both BTK and Tec [1]. In in vitro platelet function assays, at clinically relevant doses, acalabrutinib did not affect maximal collagen-induced platelet aggregation in the ibrutinib low-sensitive population, whereas ibrutinib consistently impaired aggregation across both low-sensitive and high-sensitive groups [1]. The quantified selectivity difference correlates with reduced bleeding risk observed clinically [2].

BTK Inhibitor Selectivity Tec Kinase Platelet Aggregation

Clinical Safety Differentiation: Acalabrutinib vs. Ibrutinib Adverse Event Rates

In a matching-adjusted indirect comparison (MAIC) of acalabrutinib versus ibrutinib in relapsed/refractory mantle cell lymphoma, acalabrutinib was associated with an improved safety profile with statistically significantly lower rates of grade ≥3 adverse events [1]. Specifically, acalabrutinib demonstrated lower rates of grade ≥3 atrial fibrillation and thrombocytopenia compared to ibrutinib [1]. This clinical differentiation underscores that acalabrutinib and ibrutinib are not therapeutically interchangeable, necessitating compound-specific bioanalytical methods for therapeutic drug monitoring and pharmacokinetic studies.

Clinical Safety Atrial Fibrillation Thrombocytopenia

Comparative Pharmacokinetic Profiles of BTK Inhibitors: Acalabrutinib vs. Ibrutinib and Zanubrutinib

Acalabrutinib exhibits distinct pharmacokinetic parameters compared to other BTK inhibitors including ibrutinib and zanubrutinib [1]. Acalabrutinib demonstrates rapid absorption with Tmax of 0.5-1.5 hours and a short mean half-life of 1-2 hours, whereas other BTK inhibitors exhibit different elimination profiles [1]. These PK differences necessitate compound-specific analytical methods for therapeutic drug monitoring and pharmacokinetic studies, for which acalabrutinib-d3 serves as the requisite internal standard.

Pharmacokinetics Tmax Half-life

Regulatory-Compliant Bioanalytical Method Validation Supporting Human Pharmacokinetic Studies

A fully validated LC-MS/MS method employing acalabrutinib-d3 as the deuterated internal standard was successfully applied to a clinical pharmacokinetic study in six healthy human volunteers under fasting conditions [1]. The method validation was conducted as per USFDA guidelines on bioanalytical method validation, with all validation experiment results falling within acceptable limits [1]. This represents a regulatory-compliant, human-applicable bioanalytical workflow that cannot be replicated using non-isotopic or structurally mismatched internal standards without full re-validation and potential regulatory submission.

USFDA Guidelines Method Validation Clinical Pharmacokinetics

Priority Application Scenarios for Acalabrutinib-d3 in Research and Industrial Settings


Clinical Pharmacokinetic Studies of Acalabrutinib in Human Subjects

Acalabrutinib-d3 enables accurate quantification of acalabrutinib and its active metabolite ACP-5862 in human plasma for clinical pharmacokinetic studies, as demonstrated in a validated method applied to six healthy volunteers under fasting conditions [1]. The deuterated internal standard corrects for matrix effects and extraction variability inherent in human plasma samples, providing the precision required for regulatory submission. This scenario is directly supported by the USFDA-compliant method validation data presented in Section 3 [1].

Therapeutic Drug Monitoring in Patients Receiving Acalabrutinib Therapy

Given the differentiated clinical safety and efficacy profile of acalabrutinib relative to ibrutinib and other BTK inhibitors [1], therapeutic drug monitoring may be indicated for dose optimization and adverse event management. Acalabrutinib-d3 serves as the essential internal standard for developing and validating LC-MS/MS assays intended for routine clinical TDM applications. The wide linearity range (5-1600 ng/mL) established using acalabrutinib-d3 accommodates the plasma concentration ranges observed in patients receiving standard 100 mg twice-daily dosing.

Preclinical Pharmacokinetic and Toxicology Studies in Animal Models

Acalabrutinib-d3 is applicable to preclinical pharmacokinetic studies in animal models, including rodent and non-rodent species. The deuterated internal standard enables accurate quantification across species-specific plasma matrices where non-isotopic internal standards may exhibit differential recovery and matrix effects. This application is supported by validated methods for BTK inhibitor quantification in beagle dog plasma [1] and Sprague Dawley rat pharmacokinetic studies, with acalabrutinib-d3 providing the isotopic fidelity required for cross-species translational research.

Abbreviated New Drug Application (ANDA) and Generic Drug Development

Acalabrutinib-d3 is suitable for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of acalabrutinib [1]. The compound is supplied with detailed Certificates of Analysis (COA) and analytical data meeting regulatory requirements . In the context of generic drug development, acalabrutinib-d3 enables demonstration of bioequivalence through accurate quantification of the active pharmaceutical ingredient in biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acalabrutinib-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.